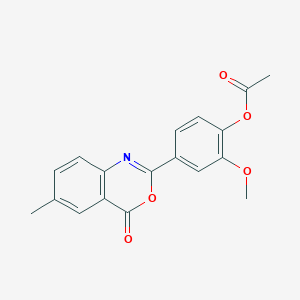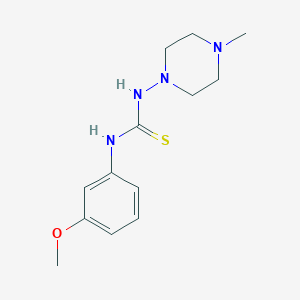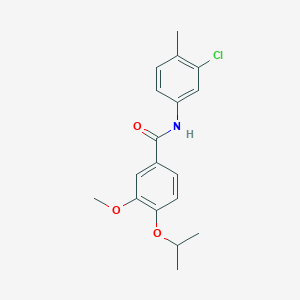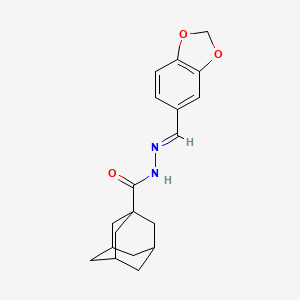
2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as MBOA-Acetate, is a natural compound found in several plant species. It has been studied extensively for its potential use in scientific research due to its unique chemical properties and potential health benefits.
Mécanisme D'action
The mechanism of action of 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is not fully understood, but it is thought to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate several signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, it has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate in lab experiments is its unique chemical properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, which make it a potential candidate for a variety of studies. However, one limitation is the lack of research on its toxicity and potential side effects, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One area of research could focus on its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to determine its toxicity and potential side effects, which could help determine its safety for use in humans. Finally, its potential as a natural antioxidant and anti-inflammatory agent could be explored further for potential use in the food and supplement industries.
In conclusion, this compound is a natural compound with unique chemical properties and potential health benefits. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a potential candidate for a variety of scientific research studies. However, more research is needed to fully understand its mechanism of action, potential side effects, and potential applications.
Méthodes De Synthèse
2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be synthesized through several methods, including extraction from natural sources and chemical synthesis. One of the most common methods of synthesis is through the reaction of 2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenol with acetic anhydride. This reaction produces this compound and acetic acid as byproducts.
Applications De Recherche Scientifique
2-methoxy-4-(6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been studied for its potential use in scientific research due to its unique chemical properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
[2-methoxy-4-(6-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-10-4-6-14-13(8-10)18(21)24-17(19-14)12-5-7-15(23-11(2)20)16(9-12)22-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFCMRQXUKKGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=C(C=C3)OC(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5730472.png)

![2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B5730493.png)


![6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)

![1-[(4-chlorophenyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5730548.png)
